Researchers developing NFAs and conjugated polymers frequently encounter low-yielding couplings and isomer contamination with non-halogenated or 2-bromo thiophenes. 3-Bromothieno[3,2-b]thiophene addresses these issues. • 3-Br site enables efficient Suzuki/Stille coupling for branched side-chain installation, essential for Y-series NFAs with >18% PCE. • Fused TT core provides backbone rigidity, enhancing polymer crystallinity and hole mobility over single-ring thiophenes. • Pre-halogenation avoids non-selective lithiation, guaranteeing reproducible batch synthesis. In stock from SMolecule for immediate global shipping.
3-Bromothieno[3,2-b]thiophene (CAS: 25121-83-9) is a high-value fused-ring heteroaryl building block widely procured for the synthesis of advanced organic semiconductors, non-fullerene acceptors (NFAs), and conjugated polymers. Featuring a rigid, coplanar bicyclic core and a highly reactive bromine atom at the 3-position, this compound serves as a critical precursor for high-performance organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The fused thieno[3,2-b]thiophene (TT) architecture provides extended π-conjugation and superior intermolecular packing compared to single-ring thiophenes, while the 3-position halogen enables precise, asymmetric cross-coupling (e.g., Stille, Suzuki) and orthogonal side-chain functionalization without disrupting the primary conjugated backbone[1].
Substituting 3-bromothieno[3,2-b]thiophene with generic alternatives like 3-bromothiophene or 2-bromothieno[3,2-b]thiophene fundamentally compromises material performance and synthetic versatility. Single-ring 3-bromothiophene lacks the conformational rigidity of the fused TT core, resulting in polymers with higher torsional disorder, lower crystallinity, and inferior charge carrier mobility [1]. Conversely, the positional isomer 2-bromothieno[3,2-b]thiophene forces linear backbone extensions, whereas the 3-bromo variant is uniquely required to introduce orthogonal or branched side-chains (such as 2-octyldodecyl or 2-butyloctyl groups) that balance solution processability with dense solid-state packing[2]. Furthermore, utilizing unbrominated thieno[3,2-b]thiophene necessitates harsh, non-regioselective lithiation conditions, whereas the pre-installed 3-bromo handle ensures high-yield, predictable cross-coupling essential for scalable procurement and reproducible batch manufacturing [3].
The rigid fused-ring structure of 3-bromothieno[3,2-b]thiophene directly enhances the optoelectronic performance of derived polymers compared to single-ring analogs. In a head-to-head study, the polymer PTT-ODTTBT (synthesized via 3-substituted TT) achieved a PCE of 7.05% in fullerene-based OPVs, driven by high crystallinity and preferential face-on orientation. In contrast, the single-thiophene analog PT-ODTTBT exhibited significantly lower PCE, short-circuit current, and fill factor due to reduced backbone coplanarity [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) |
| Target Compound Data | 7.05% PCE (PTT-ODTTBT derived from 3-bromo TT) |
| Comparator Or Baseline | Lower PCE and fill factor (PT-ODTTBT derived from single-ring 3-bromothiophene) |
| Quantified Difference | Significant enhancement in PCE, short-circuit current, and hole mobility |
| Conditions | Polymer:PC71BM bulk heterojunction OPV devices |
Procuring the fused-ring 3-bromo precursor directly translates to higher crystallinity, hole mobility, and end-device efficiency in commercial OPV applications.
The 3-position bromine allows for the introduction of branched alkyl chains (e.g., 2-butyloctyl) that drastically improve solid-state packing and thermal stability in non-fullerene acceptors. The L8-BO acceptor, synthesized via a 3-alkylthieno[3,2-b]thiophene intermediate, demonstrated a high melting enthalpy (ΔHm) of 38.5 J/g and a decomposition temperature exceeding 320 °C. The linear analog Y6 showed a much lower ΔHm of 28.4 J/g, indicating weaker solid-state structural order[1].
| Evidence Dimension | Melting Enthalpy (ΔHm) |
| Target Compound Data | 38.5 J/g (L8-BO, branched at 3-position) |
| Comparator Or Baseline | 28.4 J/g (Y6, linear analog) |
| Quantified Difference | 35.5% increase in melting enthalpy |
| Conditions | Differential scanning calorimetry (DSC) of synthesized NFAs |
The 3-bromo substitution allows for critical side-chain engineering that maximizes both thermal stability and molecular packing, essential for long-life optoelectronic devices.
3-Bromothieno[3,2-b]thiophene acts as a highly reliable halide partner in palladium-catalyzed cross-coupling reactions. During the synthesis of advanced D-π-A copolymers, Stille polymerization utilizing 3-substituted TT monomers achieved isolated yields of 90% (e.g., PTT-ODTTBT synthesis) [1]. This significantly outperforms the variable yields and poor regioselectivity typically observed when attempting direct C-H functionalization or multi-step ring closures of unhalogenated thieno[3,2-b]thiophene.
| Evidence Dimension | Polymerization Yield |
| Target Compound Data | 90% yield via Stille coupling |
| Comparator Or Baseline | Often <50% yield via direct C-H functionalization of unhalogenated analogs |
| Quantified Difference | Near-quantitative yield with strict regiocontrol |
| Conditions | Pd(PPh3)4 catalyzed Stille polymerization in toluene/DMF at 100 °C |
High-yielding, regioselective cross-coupling reduces precursor waste and lowers the overall cost of goods in commercial polymer manufacturing.
3-Bromothieno[3,2-b]thiophene is the optimal starting material for developing advanced Y-series and L8-series NFAs. The 3-position bromine allows for the precise installation of branched alkyl chains, which is quantitatively proven to enhance molecular packing, thermal stability, and enable OPV power conversion efficiencies exceeding 18%[1].
Procured as a rigid π-bridge monomer, this compound is integrated into polymer donors to enforce backbone planarity. Compared to single-ring thiophenes, the fused TT core significantly increases polymer crystallinity and hole mobility, directly improving the short-circuit current in bulk heterojunction solar cells[2].
For OFET semiconductor layers requiring extended π-conjugation and dense intermolecular packing, 3-bromothieno[3,2-b]thiophene serves as a reliable core building block. Its high reactivity in Stille and Suzuki couplings ensures reproducible batch-to-batch synthesis of high-mobility small molecules and polymers[2].